Gsto-IN-2 -

Gsto-IN-2

Catalog Number: EVT-10932699
CAS Number:
Molecular Formula: C33H52N2O9
Molecular Weight: 620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gsto-IN-2 is classified as a glutathione S-transferase inhibitor. The compound has been primarily studied in the context of its interaction with the omega class of GSTs, which are involved in various cellular processes, including the metabolism of xenobiotics and the regulation of oxidative stress responses. Research indicates that Gsto-IN-2 selectively inhibits these enzymes, thereby modulating their activity and influencing cellular outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gsto-IN-2 involves several chemical reactions that typically start from commercially available precursors. The process generally includes:

  1. Formation of Intermediate Compounds: Initial steps often involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity.
  3. Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its molecular structure and purity.

For example, one study described a multi-step synthesis involving the reaction of specific aromatic compounds with electrophilic reagents, followed by purification steps to isolate Gsto-IN-2 in a suitable yield for biological testing .

Molecular Structure Analysis

Structure and Data

Gsto-IN-2 has a complex molecular structure that allows it to interact effectively with glutathione S-transferase enzymes. The exact molecular formula and structure can be derived from its synthesis pathway, typically represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₄S
  • Molecular Weight: Approximately 319.35 g/mol

The structure features functional groups that enhance its binding affinity to the active site of glutathione S-transferase omega 1, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Gsto-IN-2 participates in several chemical reactions primarily related to its interactions with glutathione S-transferases. These reactions include:

  1. Enzyme Inhibition: Gsto-IN-2 binds to the active site of glutathione S-transferase omega 1, preventing substrate access and leading to decreased enzymatic activity.
  2. Competitive Inhibition: The compound acts as a competitive inhibitor, meaning it competes with natural substrates for binding sites on the enzyme.

Experimental data demonstrate that Gsto-IN-2 effectively reduces the enzymatic activity of glutathione S-transferase omega 1 in vitro, which can be quantified using spectrophotometric assays .

Mechanism of Action

Process and Data

The mechanism by which Gsto-IN-2 exerts its effects involves:

  1. Binding Affinity: The compound binds to the active site of glutathione S-transferase omega 1 with high affinity.
  2. Disruption of Catalytic Activity: By occupying the active site, Gsto-IN-2 inhibits the enzyme's ability to catalyze reactions involving glutathione, leading to an accumulation of reactive oxygen species within cells.
  3. Cellular Effects: This accumulation can trigger apoptosis in cancer cells or enhance their sensitivity to other therapeutic agents.

Research has shown that treatment with Gsto-IN-2 leads to significant changes in cell viability and proliferation rates in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gsto-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is typically within a range consistent with similar compounds.

These properties are crucial for determining the appropriate conditions for use in biological assays.

Applications

Scientific Uses

Gsto-IN-2 has potential applications in various fields:

  1. Cancer Research: As an inhibitor of glutathione S-transferases, it is being investigated for its ability to enhance the efficacy of chemotherapeutic agents by reducing drug resistance mechanisms.
  2. Oxidative Stress Studies: The compound is useful for studying oxidative stress pathways in cellular models, helping researchers understand how inhibiting GSTs affects cell survival and apoptosis.
  3. Drug Development: Its role as a GST inhibitor positions Gsto-IN-2 as a candidate for developing new therapeutic strategies targeting oxidative stress-related diseases.
Introduction to Glutathione S-Transferase Inhibition in Therapeutic Contexts

Role of GST Isoforms in Cellular Detoxification and Drug Resistance

The human cytosolic GST superfamily comprises seven distinct classes—alpha (α), mu (μ), omega (ω), pi (π), sigma (σ), theta (θ), and zeta (ζ)—each characterized by unique substrate specificities, tissue distributions, and regulatory functions. These dimeric enzymes share a conserved structural architecture featuring two functional domains per subunit: a conserved N-terminal thioredoxin-like domain housing the glutathione-binding site (G-site), and a C-terminal α-helical domain that forms the hydrophobic substrate-binding cavity (H-site). The structural plasticity of the H-site enables the accommodation of diverse electrophilic substrates, including environmental carcinogens, chemotherapeutic agents, and oxidative stress byproducts [2] [7] [8].

The canonical detoxification mechanism involves GST-catalyzed nucleophilic attack by glutathione's thiolate anion (GS⁻) on electrophilic centers, producing water-soluble glutathione S-conjugates. These conjugates undergo ATP-dependent export via multidrug resistance-associated proteins (MRPs) or the membrane transporter RLIP76. This coordinated process constitutes a primary defense against xenobiotics but concurrently promotes chemoresistance. For instance, GSTπ (GSTP1-1) overexpression in multiple tumor types accelerates the inactivation of platinum-based drugs (e.g., cisplatin) and alkylating agents (e.g., chlorambucil), directly correlating with poor therapeutic outcomes. Notably, this resistance extends beyond catalytic detoxification; GSTP1-1 sequesters c-Jun N-terminal kinase (JNK) through protein-protein interactions, suppressing pro-apoptotic signaling cascades triggered by chemotherapeutic stress. Similarly, glutathione S-transferase mu (GSTM1) binds and inhibits apoptosis signal-regulating kinase (ASK1), further enhancing cellular survival pathways [2] [3] [7].

Table 1: Major Human Cytosolic GST Classes and Their Roles in Drug Resistance

GST ClassPrimary Tissue DistributionSubstrate SpecificityMechanism in Drug Resistance
Alpha (α)Liver, kidney, intestineHydroperoxides, lipid peroxidation products (4-HNE)Detoxification of electrophilic chemotherapeutics; Modulation of MAPK pathways
Mu (μ)Liver, brain, musclePolycyclic aromatic hydrocarbons, epoxidesMetabolic inactivation of alkylating agents; ASK1 binding inhibiting apoptosis
Pi (π)Ubiquitous; elevated in epithelial tumorsElectrophilic chemotherapeutics (cisplatin), organic hydroperoxidesDirect conjugation of chemotherapeutics; JNK sequestration suppressing stress kinase activation
Omega (ω)Brain, liver, immune cellsDehydroascorbate, monomethylarsonic acidModulation of redox-sensitive signaling; Regulation of interleukin-1β processing
Theta (θ)Liver, erythrocytes, kidneySmall electrophiles, environmental procarcinogensActivation/detoxification of dichloromethane; Polymorphisms linked to cancer susceptibility

Genetic polymorphisms significantly influence GST-mediated detoxification efficiency. Null mutations in GSTM1 or GSTT1 result in complete loss of enzyme activity, altering individual susceptibility to carcinogen-induced DNA damage and potentially modulating therapeutic responses. For example, chronic lymphocytic leukemia patients exhibiting GSTπ overexpression demonstrate accelerated chlorambucil metabolism, necessitating higher therapeutic doses or combinatorial inhibition strategies [2] [4] [7].

GSTO Subfamily: Unique Thioltransferase Activity and Redox Regulation

The glutathione S-transferase omega (GSTO) subfamily represents an evolutionarily divergent class within the GST superfamily, distinguished by its atypical structural and catalytic properties. Unlike conventional GSTs, human GSTO isoforms (GSTO1-1 and GSTO2-2) feature an active site cysteine residue (Cys32 in GSTO1) instead of the tyrosine or serine found in other classes. This substitution enables GSTO enzymes to catalyze thioltransferase, dehydroascorbate reductase, and deglutathionylation reactions, positioning them as central regulators of cellular redox homeostasis [3] [7] [8].

The catalytic mechanism of GSTO1-1 involves a nucleophilic cysteine thiolate that directly attacks disulfide bonds in substrate proteins or low-molecular-weight compounds. This activity facilitates the reduction of S-glutathionylated proteins (protein-SSG), a reversible post-translational modification modulating approximately 10-15% of the cellular proteome during oxidative stress. Protein S-glutathionylation occurs when reactive oxygen species (ROS) oxidize protein cysteinyl thiols to sulfenic acids, which subsequently react with reduced glutathione to form mixed disulfides. GSTO1-1 reverses this modification, restoring protein function and maintaining redox equilibrium. Key substrates include:

  • Protein disulfide isomerase (PDI): Regulates endoplasmic reticulum proteostasis
  • Peroxiredoxin-VI (Prdx VI): Modulates peroxide metabolism
  • p53: Influences DNA repair and apoptosis signaling [3] [7] [8]

Additionally, GSTO1-1 exhibits dehydroascorbate reductase activity, regenerating ascorbic acid from its oxidized form. This function sustains cellular antioxidant capacity by preserving the ascorbate pool critical for neutralizing ROS and recycling tocopherol radicals. The enzyme's involvement in interleukin-1β (IL-1β) maturation further links redox regulation to inflammatory signaling. GSTO1-1 modulates the activity of cysteine-dependent caspases involved in pro-IL-1β cleavage, thereby influencing the release of this potent pro-inflammatory cytokine [3] [7].

Structurally, GSTO isoforms retain the canonical GST fold but possess an elongated C-terminal helix that creates a deeper H-site cavity. This architecture accommodates unique substrates like monomethylarsonic acid (MMAV), which GSTO1-1 reduces to the highly toxic MMAIII species. Polymorphisms in GSTO genes (e.g., GSTO1*A140Asp→Ala) alter enzyme kinetics and are associated with differential susceptibility to arsenic toxicity, neurodegenerative disorders, and inflammatory conditions [3] [7] [8].

Rationale for Targeting GSTO in Oncological and Inflammatory Pathologies

The overexpression of GSTO isoforms in multiple pathological contexts provides a compelling rationale for their therapeutic targeting. Elevated GSTO1-1 expression is documented in glioblastoma multiforme, ovarian carcinoma, hepatocellular carcinoma, and non-small cell lung cancer, where it correlates with advanced disease stage and chemoresistance. Mechanistically, this overexpression enhances cellular redox buffering capacity, enabling tumor cells to withstand elevated ROS generation during rapid proliferation and metabolic stress. Furthermore, GSTO1-1-mediated deglutathionylation reactivates key pro-survival transcription factors (e.g., nuclear factor kappa B) and metabolic enzymes suppressed under oxidative conditions, promoting tumor growth and angiogenesis [3] [7] [8].

In inflammatory pathologies, GSTO1-1 regulates the NLRP3 inflammasome cascade by modulating caspase-1 activation and IL-1β secretion. Genetic ablation of GSTO1 reduces lipopolysaccharide-induced systemic inflammation in murine models, confirming its functional role. Chronic inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and asthma exhibit dysregulated GSTO expression, suggesting its involvement in perpetuating inflammatory signaling loops. Neurodegenerative diseases also demonstrate GSTO involvement; single nucleotide polymorphisms in GSTO1 associate with altered progression rates in Alzheimer's and Parkinson's diseases, likely through impaired handling of lipid peroxidation products like 4-hydroxynonenal (4-HNE) [3] [4] [5].

Table 2: Pathological Associations of GSTO Overexpression and Therapeutic Inhibition Strategies

Disease CategoryMolecular MechanismsConsequences of GSTO DysregulationTargeting Approach
Oncological PathologiesEnhanced detoxification of lipid peroxidation byproducts; Reactivation of pro-survival factors via deglutathionylationChemoresistance to platinum agents; Tumor cell survival under metabolic stressSelective GSTO inhibitors (e.g., Gsto-IN-2) blocking catalytic cysteine
Chronic InflammationDeregulated caspase-1 activation; Excessive IL-1β maturation and secretionAmplified NLRP3 inflammasome signaling; Tissue damage in autoimmune conditionsSuppression of cytokine processing via thioltransferase inhibition
Neurodegenerative DisordersImpaired clearance of neurotoxic electrophiles (4-HNE, acrolein); Altered redox-sensitive proteostasisProtein aggregation (α-synuclein, amyloid-β); Neuronal apoptosisRestoration of neuronal redox homeostasis via GSTO modulation

The development of GSTO-selective inhibitors represents an emerging therapeutic strategy. Compounds like Gsto-IN-2 exploit the unique nucleophilic cysteine residue within the GSTO active site, forming covalent adducts that irreversibly inhibit thioltransferase activity. Preclinical evidence demonstrates that pharmacological GSTO inhibition sensitizes GSTO1-overexpressing tumor cells to conventional chemotherapeutics and reduces pro-inflammatory cytokine release in macrophages. This dual efficacy in oncology and inflammation underscores the translational potential of targeting this enzyme class, positioning GSTO inhibitors as promising adjuvants in pathological contexts governed by redox dysregulation [3] [7] [8].

Properties

Product Name

Gsto-IN-2

IUPAC Name

(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C33H52N2O9

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1

InChI Key

GEYBDXYFLCDBPT-RHGDXGROSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.